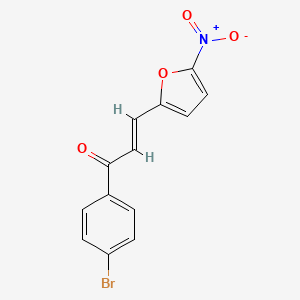
1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one
Overview
Description
1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one, also known as BNPF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BNPF is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 331.16 g/mol.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has also been shown to activate certain receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, in vitro and in animal models of inflammation. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability under various conditions. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has also been shown to exhibit low toxicity in vitro and in animal models. However, there are also some limitations to the use of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one in lab experiments. It is not water-soluble, which limits its use in certain assays. In addition, the mechanism of action of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one is not fully understood, which makes it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one. One potential area of research is the synthesis of new analogs with improved biological activity. Another area of research is the identification of the molecular targets of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one, which could lead to the development of new drugs for the treatment of various diseases. In addition, the use of 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one as a probe molecule to study the mechanism of action of certain enzymes and receptors could lead to new insights into the regulation of cellular signaling pathways.
Scientific Research Applications
1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has been used as a starting material for the synthesis of various analogs with improved biological activity. 1-(4-bromophenyl)-3-(5-nitro-2-furyl)-2-propen-1-one has also been used as a probe molecule to study the mechanism of action of certain enzymes and receptors.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO4/c14-10-3-1-9(2-4-10)12(16)7-5-11-6-8-13(19-11)15(17)18/h1-8H/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHJWWYSIYEQTP-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23366-83-8 | |
| Record name | 2-Propen-1-one, 1-(4-bromophenyl)-3-(5-nitro-2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023366838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



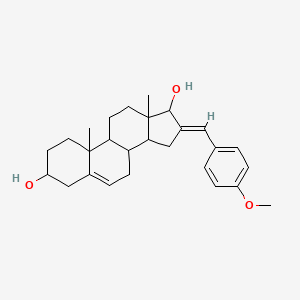
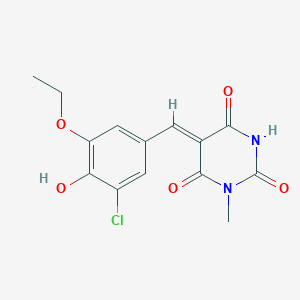
![2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N-cyclohexyl-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B3904417.png)
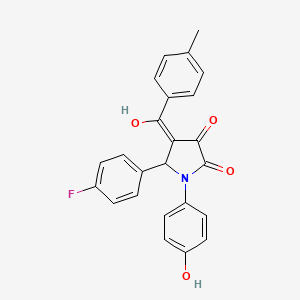
![ethyl 2-(2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3904426.png)
![N'-[4-(diethylamino)benzylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3904434.png)
![4-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3904447.png)
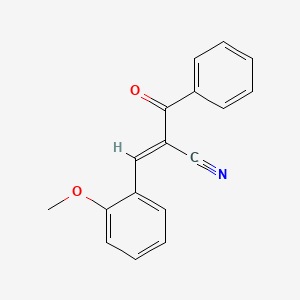
![2-(dimethylamino)-N-[(4-hydroxy-3,5-dimethylpyridin-2-yl)methyl]-2-(3-methylphenyl)acetamide](/img/structure/B3904465.png)
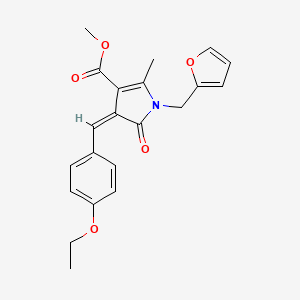

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B3904490.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B3904518.png)